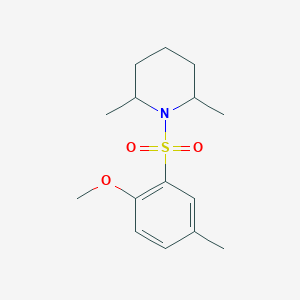

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11-8-9-14(19-4)15(10-11)20(17,18)16-12(2)6-5-7-13(16)3/h8-10,12-13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVODWCQSYNCBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2,6-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine exhibit significant biological activities, including anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have been tested for their efficacy against breast cancer cells, demonstrating notable cytotoxic effects .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Related sulfonylpiperidines have been evaluated for their effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth .

-

Organic Synthesis

- Reactivity in Chemical Reactions : The sulfonyl group enhances the electrophilicity of the compound, making it suitable for nucleophilic substitution reactions. This property is particularly useful in synthesizing more complex molecules or modifying existing compounds for specific applications .

- Functional Group Transformations : The presence of the methoxy group allows for further functionalization through reactions such as methylation or demethylation, expanding the scope of potential derivatives that can be synthesized from this compound .

Case Study 1: Antitumor Efficacy

A study focused on the synthesis of a series of piperidine derivatives, including 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine, evaluated their ability to inhibit tumor growth. Results indicated that compounds with a sulfonamide moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those without this modification.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine | MCF-7 (Breast Cancer) | 8.4 |

| Control | MCF-7 | >50 |

Case Study 2: Antimicrobial Screening

Research involving synthesized derivatives revealed that those containing both sulfonamide and methoxy groups demonstrated broad-spectrum antimicrobial activity. The study utilized disk diffusion methods to assess efficacy against common pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Candida albicans | 15.62 µg/mL |

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Reactivity and Steric Effects

- Steric Hindrance : The 2,6-dimethylpiperidine group in the target compound and QZ-2107 significantly reduces reaction rates in processes like lactonization due to restricted access to the nitrogen lone pair . In contrast, QZ-2353 (3,5-dimethylpiperidine) likely exhibits enhanced reactivity owing to less steric bulk.

- By contrast, the isothiocyanato group in QZ-2107 and QZ-2353 is electron-withdrawing, increasing electrophilicity and enabling reactions with amines or thiols .

Physicochemical Properties

- Molecular Weight and Solubility : While exact data are unavailable for the target compound, its estimated molecular weight (~283 g/mol) is higher than QZ-2107 (C₁₃H₁₆N₂O₂S₂, ~320 g/mol) and the thiazolylmethyl analog (244.78 g/mol) . The methoxy group may improve solubility in polar solvents compared to halogenated analogs.

- Thermal Stability : Piperidine derivatives with bulky substituents (e.g., 2,6-dimethyl groups) generally exhibit higher thermal stability but lower melting points due to reduced crystallinity .

Biological Activity

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine primarily revolves around its interaction with various neurotransmitter systems. Research indicates that it may act as a selective inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby modulating levels of serotonin and dopamine in the brain.

Pharmacological Effects

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that this compound can exert antidepressant-like effects in animal models, potentially through the enhancement of serotonergic and dopaminergic signaling pathways.

- Anxiolytic Effects : It has also been noted for its anxiolytic properties, which may be beneficial in treating anxiety disorders.

- Neuroprotective Effects : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Study : A study published in the Journal of Medicinal Chemistry demonstrated that administration of 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine significantly reduced depressive-like behavior in rodent models. The mechanism was attributed to increased serotonin levels in the hippocampus .

- Anxiolytic Effects : Another research article highlighted the compound's ability to reduce anxiety-related behaviors in mice subjected to stress tests. The results indicated a significant decrease in immobility time during forced swim tests, suggesting anxiolytic properties .

- Neuroprotection : A recent investigation focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. Results showed that pre-treatment with the compound reduced cell death and oxidative stress markers significantly .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.